molecular formula C16H19ClN4O B10890112 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10890112
M. Wt: 318.80 g/mol
InChI Key: QJKFDLJBQLZEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C16H19ClN4O

Molecular Weight

318.80 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H19ClN4O/c1-9(12-8-10-3-4-11(12)7-10)19-16(22)14-13(17)15-18-5-2-6-21(15)20-14/h2,5-6,9-12H,3-4,7-8H2,1H3,(H,19,22)

InChI Key

QJKFDLJBQLZEKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=NN4C=CC=NC4=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-2-ene with appropriate reagents to introduce the pyrazolo[1,5-a]pyrimidine moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its bicyclic structure and the presence of the pyrazolo[1,5-a]pyrimidine moiety. Similar compounds include:

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